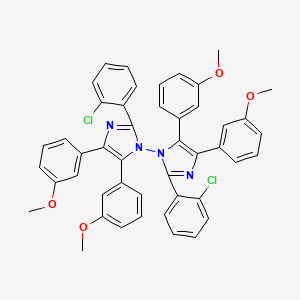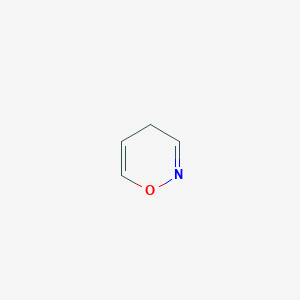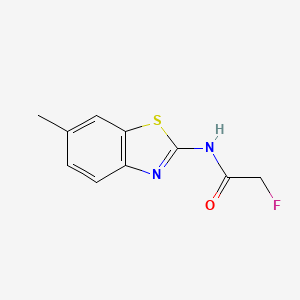
1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetrakis(3-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- is a complex organic compound that belongs to the class of bi-imidazoles These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining imidazole derivatives with chlorophenyl and methoxyphenyl groups under controlled conditions.
Catalysis: Using catalysts such as palladium or copper to facilitate the coupling reactions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- 1,1’-Bi-1H-imidazole, 2,2’-bis(phenyl)-4,4’,5,5’-tetrakis(phenyl)
- 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(phenyl)
Uniqueness
The presence of methoxy groups in 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetrakis(3-methoxyphenyl)- enhances its chemical reactivity and potential biological activity compared to similar compounds without these groups.
特性
CAS番号 |
29777-36-4 |
|---|---|
分子式 |
C46H36Cl2N4O4 |
分子量 |
779.7 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)imidazol-1-yl]-4,5-bis(3-methoxyphenyl)imidazole |
InChI |
InChI=1S/C46H36Cl2N4O4/c1-53-33-17-9-13-29(25-33)41-43(31-15-11-19-35(27-31)55-3)51(45(49-41)37-21-5-7-23-39(37)47)52-44(32-16-12-20-36(28-32)56-4)42(30-14-10-18-34(26-30)54-2)50-46(52)38-22-6-8-24-40(38)48/h5-28H,1-4H3 |
InChIキー |
BMHQBXUGLBYQIN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=C(N(C(=N2)C3=CC=CC=C3Cl)N4C(=C(N=C4C5=CC=CC=C5Cl)C6=CC(=CC=C6)OC)C7=CC(=CC=C7)OC)C8=CC(=CC=C8)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















